![molecular formula C38H51NO3 B12279262 Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B12279262.png)
Benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is derived from oleanolic acid, a naturally occurring triterpenoid found in many plants. The addition of the isoxazole ring and phenylmethyl ester group enhances its chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester typically involves multiple steps, starting from oleanolic acid. The key steps include:
Formation of the Isoxazole Ring: This step involves the cyclization of an appropriate precursor to form the isoxazole ring. Common reagents used in this step include hydroxylamine and acetic anhydride under acidic conditions.
Esterification: The carboxylic acid group of the oleanolic acid derivative is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit Cell Proliferation: By interfering with the cell cycle and inducing apoptosis.
Modulate Inflammatory Pathways: By inhibiting the production of pro-inflammatory cytokines.
Target Specific Enzymes: Such as matrix metalloproteinases, which play a role in cancer metastasis.
Vergleich Mit ähnlichen Verbindungen
Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester can be compared with other similar compounds derived from oleanolic acid, such as:
Oleanolic Acid: The parent compound, known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: A structural isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another triterpenoid with anticancer and antiviral properties.
The unique addition of the isoxazole ring and phenylmethyl ester group in oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester enhances its chemical stability and biological activity, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C38H51NO3 |
|---|---|
Molekulargewicht |
569.8 g/mol |
IUPAC-Name |
benzyl 1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate |
InChI |
InChI=1S/C38H51NO3/c1-33(2)17-19-38(32(40)41-24-25-11-9-8-10-12-25)20-18-36(6)27(28(38)22-33)13-14-30-35(5)21-26-23-39-42-31(26)34(3,4)29(35)15-16-37(30,36)7/h8-13,23,28-30H,14-22,24H2,1-7H3 |
InChI-Schlüssel |
NUSXUYYNYVGSFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=C(C5(C)C)ON=C6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)
![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
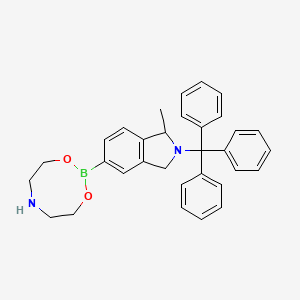
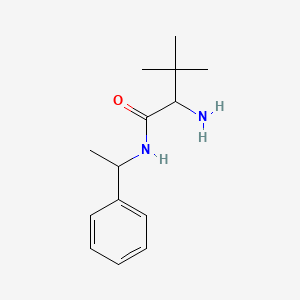
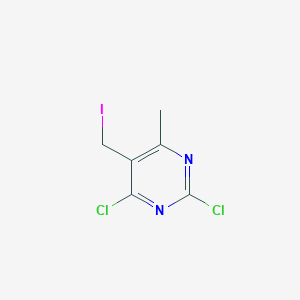
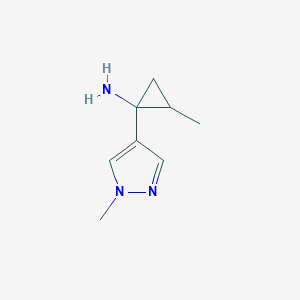
![1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12279213.png)
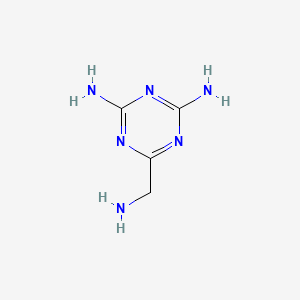
![3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12279228.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12279238.png)
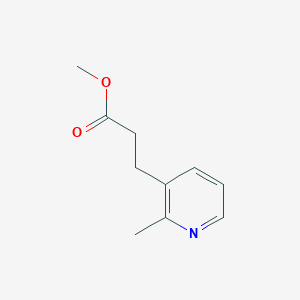
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)


